

# Tormentic Acid (CAS Number: 13850-16-3): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Tormentic Acid	
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#### **Abstract**

Tormentic acid, a pentacyclic triterpenoid with the CAS number 13850-16-3, is a naturally occurring compound found in a variety of plant species, notably within the Rosaceae family.[1] This technical guide provides an in-depth overview of the physicochemical properties, biological activities, and underlying molecular mechanisms of tormentic acid. Drawing from a comprehensive review of scientific literature, this document summarizes key quantitative data, details common experimental methodologies, and visualizes complex signaling pathways and workflows to support further research and development efforts. Tormentic acid has demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antidiabetic, and neuroprotective activities, positioning it as a promising candidate for therapeutic development.

# **Physicochemical Properties**

**Tormentic acid** (IUPAC Name: (1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid) is a well-characterized natural product.[1] Its core structure is a ursane-type pentacyclic triterpene skeleton.[1]



Property	Value	Source
CAS Number	13850-16-3	N/A
Molecular Formula	C30H48O5	[2]
Molecular Weight	488.7 g/mol	[2]
Melting Point	273 °C	[3]
Boiling Point	602.7±55.0 °C (Predicted)	[3]
Density	1.19±0.1 g/cm³ (Predicted)	[3]
Appearance	White crystalline solid	N/A
Solubility	Soluble in DMSO, methanol, ethanol, and pyridine. Insoluble in water.	N/A
Purity	>98% (Commercially available)	N/A

# **Biological Activities and Signaling Pathways**

**Tormentic acid** exerts a multitude of biological effects by modulating key cellular signaling pathways. This section details its primary activities and the associated molecular mechanisms.

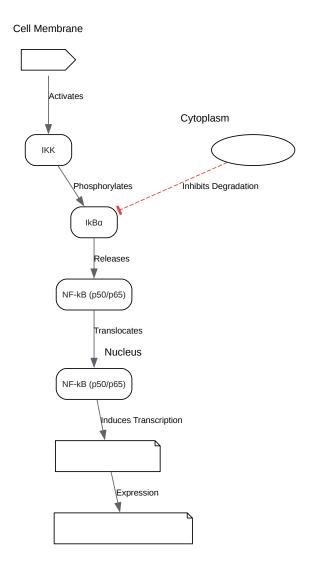
## **Anti-inflammatory Activity**

**Tormentic acid** demonstrates potent anti-inflammatory properties through the inhibition of proinflammatory mediators.[1] A primary mechanism is the suppression of the Nuclear Factorkappa B (NF-κB) signaling pathway.[3][4]

- Mechanism of Action: In inflammatory conditions, such as those induced by lipopolysaccharide (LPS) or hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), **tormentic acid** prevents the degradation and phosphorylation of the inhibitor of kappa B-α (IκBα).[3][4][5] This action blocks the nuclear translocation of the p50/p65 subunits of NF-κB, thereby inhibiting the transcription of downstream pro-inflammatory genes.[5]
- Downstream Effects: This leads to a dose-dependent reduction in the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-



1β).[3][4] Furthermore, it downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6][7]



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Figure 1: Anti-inflammatory mechanism of Tormentic Acid via NF-kB pathway inhibition.

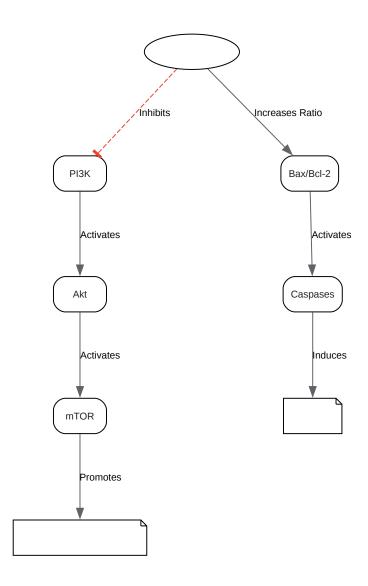


### **Anticancer Activity**

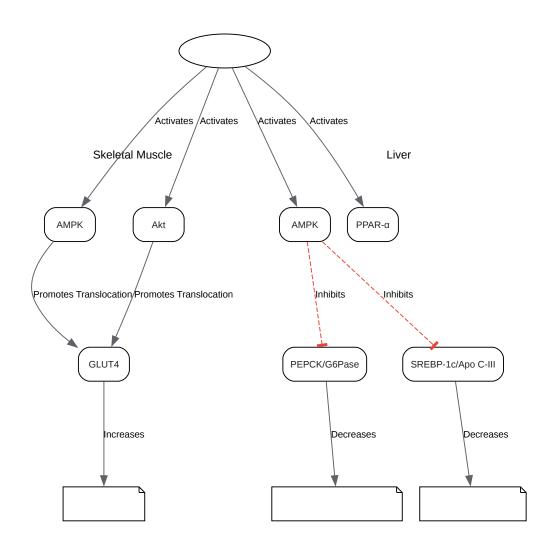
**Tormentic acid** exhibits significant anticancer potential against various cancer cell lines, including cisplatin-resistant cervical cancer and pancreatic ductal adenocarcinoma cells.[8][9] [10][11] Its anticancer effects are mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

- PI3K/Akt/mTOR Pathway Inhibition: In cisplatin-resistant HeLa cells, tormentic acid has been shown to block the PI3K/Akt/mTOR signaling pathway.[8][9][11] It leads to a dosedependent downregulation of phosphorylated PI3K, Akt, and mTOR, which are crucial for cancer cell survival and proliferation.[11]
- Induction of Apoptosis: The compound induces apoptosis by increasing the expression of pro-apoptotic proteins such as Bax and caspases-3 and -9, while decreasing the expression of the anti-apoptotic protein Bcl-2.[10]
- Cell Cycle Arrest: Tormentic acid causes cell cycle arrest at the G1 or G2/M phase,
   depending on the cell line, by upregulating p21 and downregulating cyclins D and E.[10][11]
- Inhibition of Metastasis: It also inhibits cancer cell migration by downregulating matrix metalloproteinases (MMPs).[10]

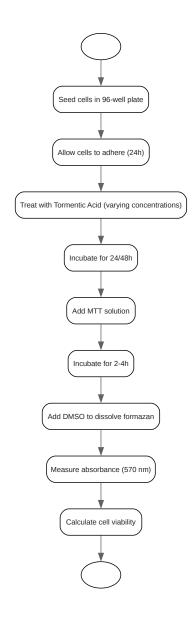












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